![molecular formula C16H18N4OS B2518304 3-((2-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891124-04-2](/img/structure/B2518304.png)
3-((2-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-((2-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidinone family, which is known for its potential biological activities. The structure of this compound suggests that it may interact with various biological targets, such as adenosine receptors, and could possess antimicrobial properties. The presence of a 2-methylbenzylthio group and a propyl chain may influence its binding affinity and selectivity towards these targets.
Synthesis Analysis
The synthesis of related triazolopyrimidinone derivatives typically involves the condensation of hydrazino compounds with appropriate orthoesters or the reaction of mercapto or methylthio derivatives with hydrazonoyl halides, as seen in the synthesis of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones . These methods could potentially be adapted for the synthesis of "3-((2-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazolopyrimidinone derivatives is characterized by a fused triazole and pyrimidinone ring system, which is crucial for their biological activity. The substitution pattern on the rings, such as the aralkyl group at the 3 position and various amino substituents at the 7 position, plays a significant role in determining the affinity and selectivity for adenosine receptor subtypes . The steric and electronic effects of these substituents can be analyzed to predict the binding mode of "3-((2-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" within biological targets.
Chemical Reactions Analysis
Compounds in this class can undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and rearrangement reactions such as the Dimroth rearrangement . These reactions can be utilized to introduce different functional groups or to generate new ring systems, which can significantly alter the biological activity of the compounds. The reactivity of the thioether and propyl groups in "3-((2-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" could be explored to develop derivatives with enhanced or novel activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The lipophilicity of the substituents, as indicated by the preference for a 2-chlorobenzyl group at the 3 position for A1 adenosine receptor affinity , suggests that the 2-methylbenzylthio group in the compound of interest may also affect its pharmacokinetic properties. Additionally, the presence of a propyl group could impact the compound's overall hydrophobicity and membrane permeability.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Compounds containing the [1,2,4]triazolo[4,3-a]pyrimidine ring system have been synthesized through various chemical reactions, including condensation and cyclization processes. These compounds are often characterized using spectroscopic techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, a novel derivative was synthesized and characterized to explore its structural properties, demonstrating the utility of these methods in elucidating compound structures (Lahmidi et al., 2019).
Antimicrobial Activities
Many derivatives exhibit significant antimicrobial activities, making them potential candidates for the development of new antibiotics. Research has demonstrated the effectiveness of these compounds against a variety of bacterial and fungal strains. For example, studies have shown that certain [1,2,4]triazolo[4,3-a]pyrimidine derivatives possess antibacterial and antifungal properties, which could be leveraged to treat infections (Hossain & Bhuiyan, 2009).
Antitumor Activities
The investigation into the antitumor potential of these compounds is an active area of research. Some derivatives have been evaluated for their antitumor activities, showing promise as candidates for cancer therapy. Although not all compounds exhibit appreciable antitumor activity, the ongoing research aims to identify and optimize derivatives with potent effects against cancer cells (Said et al., 2004).
Pharmaceutical Applications
The structural versatility of the [1,2,4]triazolo[4,3-a]pyrimidine scaffold allows for the design of compounds with targeted pharmaceutical activities. Modifications to the core structure can lead to derivatives with enhanced affinity and selectivity for specific biological targets, such as receptors or enzymes, opening up possibilities for the development of novel therapeutics (Federico et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-3-6-13-9-14(21)17-15-18-19-16(20(13)15)22-10-12-8-5-4-7-11(12)2/h4-5,7-9H,3,6,10H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLLTMJOYDYCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2518222.png)
![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518223.png)

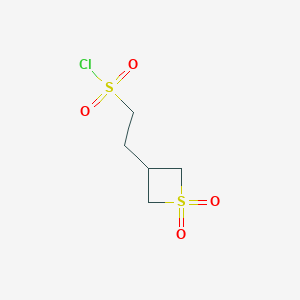
![(5S,9S)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2518232.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2518233.png)
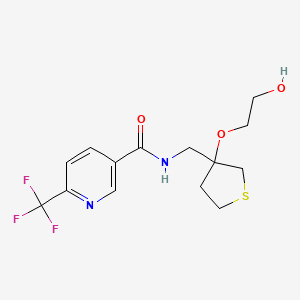
![2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2518236.png)
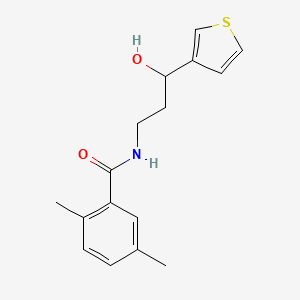

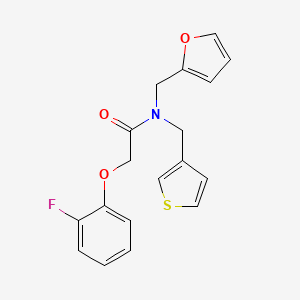
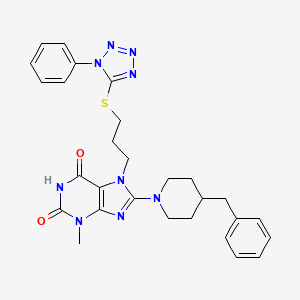
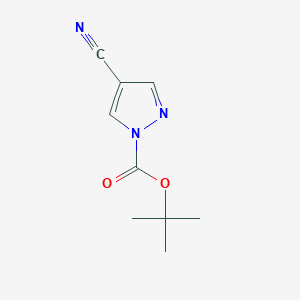
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2518243.png)